2',3',4'-Trichloroacetophenone

Descripción

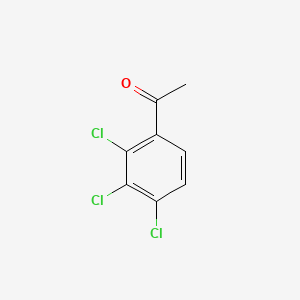

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,3,4-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJZZJYNVIDEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022256 | |

| Record name | 2',3',4'-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2',3',4'-trichloroacetophenone is a dark gold-colored solid. (NTP, 1992), Dark gold-colored solid; [CAMEO] Melting point = 60-64 deg C; Insoluble in water; [MSDSonline] | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2',3',4'-Trichloroacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992) | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13608-87-2 | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-(2,3,4-Trichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13608-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013608872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',4'-Trichloroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trichloroacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HVD33N785 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

138 to 147 °F (NTP, 1992) | |

| Record name | 2',3',4'-TRICHLOROACETOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Technical Guide: 2',3',4'-Trichloroacetophenone (CAS No. 42981-08-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2',3',4'-Trichloroacetophenone, a halogenated aromatic ketone of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and its primary application as a critical intermediate in the development of antifungal pharmaceutical agents. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

2',3',4'-Trichloroacetophenone, systematically named 2-chloro-1-(3,4-dichlorophenyl)ethanone, is a crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 42981-08-8 | [1][2][3][4] |

| Molecular Formula | C₈H₅Cl₃O | [1] |

| Molecular Weight | 223.48 g/mol | [4] |

| IUPAC Name | 2-chloro-1-(3,4-dichlorophenyl)ethanone | [1] |

| Synonyms | 3,4-Dichlorophenacyl chloride | [2] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 42.0 to 45.0 °C | [2] |

| Purity | >98.0% | [2] |

| InChI Key | BYTZWANJVUAPNO-UHFFFAOYSA-N | [1] |

Synthesis of 2',3',4'-Trichloroacetophenone

The primary method for the synthesis of 2',3',4'-Trichloroacetophenone is the Friedel-Crafts acylation of 1,2-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the chloroacetylation of halogenated benzenes.

Materials:

-

1,2-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Addition funnel

-

Reflux condenser with a gas outlet to a trap (for HCl gas)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Reagent Addition: Charge the addition funnel with a solution of 1,2-dichlorobenzene (1.0 molar equivalent) and chloroacetyl chloride (1.0 to 1.1 molar equivalents) in anhydrous dichloromethane.

-

Acylation Reaction: Add the solution from the addition funnel dropwise to the cooled and stirred AlCl₃ suspension. Maintain the internal temperature below 10 °C during the addition. The reaction is exothermic and will evolve HCl gas, which should be neutralized in a trap.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and a small amount of concentrated HCl. Stir until the dark-colored complex decomposes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 2',3',4'-Trichloroacetophenone as a white to off-white solid.

References

2',3',4'-Trichloroacetophenone physical properties

An In-depth Technical Guide on the Physical Properties of 2',3',4'-Trichloroacetophenone

This technical guide provides a comprehensive overview of the core physical properties of 2',3',4'-Trichloroacetophenone, catering to researchers, scientists, and professionals in drug development. The document details quantitative physical data, experimental protocols for their determination, and a logical workflow for property analysis.

Core Physical and Chemical Properties

2',3',4'-Trichloroacetophenone is an organic compound with the chemical formula C8H5Cl3O.[1][2][3] It appears as a beige to ochre or gold crystalline powder.[3][4] Other sources describe its appearance as a white to light yellow or light orange powder to crystal.[3][4] This compound is insoluble in water but soluble in methanol.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of 2',3',4'-Trichloroacetophenone.

| Property | Value | Source(s) |

| Molecular Formula | C8H5Cl3O | [1][2][3] |

| Molecular Weight | 223.48 g/mol | [2][5] |

| Melting Point | 59-64 °C | [3][4][5] |

| 62 °C | [1] | |

| Boiling Point | 144 °C at 8 mmHg | [3][5] |

| 171-173 °C at 15 mmHg | [2] | |

| Density (estimate) | 1.4736 g/cm³ | [3][5] |

| 1.430 ± 0.06 g/cm³ (Predicted) | [2] | |

| LogP (Octanol/Water) | 3.21 | [1] |

| Vapor Pressure | 0.00134 mmHg at 25°C | [5] |

| Refractive Index (estimate) | 1.5510 | [3][5] |

Experimental Protocols for Property Determination

The following sections outline detailed methodologies for determining the key physical properties of 2',3',4'-Trichloroacetophenone.

Melting Point Determination

The melting point of an organic solid like 2',3',4'-Trichloroacetophenone can be determined to assess its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital Meltemp apparatus)[6]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating bath (e.g., paraffin or silicone oil)[6]

-

Mortar and pestle

Procedure (Thiele Tube Method):

-

Sample Preparation: A small amount of 2',3',4'-Trichloroacetophenone is finely powdered.[6][7] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the solid to a height of 1-2 mm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[6] This assembly is then suspended in the oil bath of a Thiele tube.[6]

-

Heating: The side arm of the Thiele tube is heated gently and slowly (approximately 1-2°C per minute) to ensure uniform temperature distribution via convection currents.[6]

-

Observation and Recording: The temperature at which the solid first begins to melt (T1) and the temperature at which the last crystal liquefies (T2) are recorded.[7] The melting point is reported as the range T1-T2. For accuracy, an initial rapid determination can be performed to find an approximate melting point, followed by a slower, more careful measurement.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10]

Apparatus:

-

Small test tube (fusion tube)[11]

-

Capillary tube (sealed at one end)[11]

-

Thermometer[11]

-

Heating source (e.g., Bunsen burner)[12]

Procedure (Capillary Method):

-

Sample Preparation: A few milliliters of the molten 2',3',4'-Trichloroacetophenone are placed into a small test tube.[10][11]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed inverted into the test tube containing the liquid sample.[11] The test tube is then attached to a thermometer and placed in a heating apparatus like a Thiele tube or an aluminum block.[9][11]

-

Heating: The apparatus is heated slowly and uniformly.[11]

-

Observation and Recording: As the temperature rises, air trapped in the capillary tube will escape. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11] Alternatively, the heat can be removed when a steady stream of bubbles is observed, and the temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[13] It is also recommended to record the barometric pressure for accuracy.[9]

Density Determination

Density is the mass of a substance per unit of volume.[14]

Apparatus:

-

Volumetric flask (pycnometer) with its cover[14]

-

Analytical balance[15]

-

The sample of 2',3',4'-Trichloroacetophenone in liquid form (melted)

Procedure:

-

Mass of Empty Flask: A clean, dry volumetric flask with its stopper is accurately weighed (W1).[14]

-

Mass of Flask with Water: The flask is filled to the calibration mark with distilled water and weighed again (W2).[14] This step is for calibration if determining relative density.

-

Mass of Flask with Sample: The flask is emptied, dried thoroughly, and then filled to the mark with the molten 2',3',4'-Trichloroacetophenone and weighed (W3).[14]

-

Calculation: The mass of the sample is (W3 - W1). The volume of the flask (V) can be determined from the mass of the water (W2 - W1) and the known density of water at that temperature. The density (ρ) of the sample is then calculated using the formula: ρ = (W3 - W1) / V.[16]

Solubility Determination

Solubility tests provide information about the polarity and functional groups present in a compound.[17]

Apparatus:

-

Small test tubes[17]

-

Graduated cylinders or pipettes

-

Vortex mixer or stirring rod

-

Solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% HCl)[17]

Procedure:

-

Sample and Solvent: Place a small, measured amount (e.g., 25 mg) of 2',3',4'-Trichloroacetophenone into a test tube.[17]

-

Addition of Solvent: Add a small volume (e.g., 0.75 mL) of the chosen solvent to the test tube in portions.[17]

-

Mixing: After each addition, shake the test tube vigorously for a set period (e.g., 60 seconds).[17][18]

-

Observation: Observe whether the compound dissolves completely (soluble), partially, or not at all (insoluble).[18]

-

Systematic Testing: A systematic approach is often used, starting with water. If the compound is insoluble in water, its solubility in acidic and basic solutions can be tested to identify potential functional groups.[19][20] For 2',3',4'-Trichloroacetophenone, it is known to be insoluble in water and soluble in methanol.[2][3][4]

Analysis Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an organic compound such as 2',3',4'-Trichloroacetophenone.

Caption: Workflow for Physical Property Determination.

References

- 1. 2',3',4'-trichloroacetophenone [stenutz.eu]

- 2. 2,3',4'-TRICHLOROACETOPHENONE CAS#: 42981-08-8 [amp.chemicalbook.com]

- 3. 2',3',4'-TRICHLOROACETOPHENONE CAS#: 13608-87-2 [m.chemicalbook.com]

- 4. 2',3',4'-TRICHLOROACETOPHENONE | 13608-87-2 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. byjus.com [byjus.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 15. science.valenciacollege.edu [science.valenciacollege.edu]

- 16. chm.uri.edu [chm.uri.edu]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. scribd.com [scribd.com]

- 20. www1.udel.edu [www1.udel.edu]

A Comprehensive Technical Guide to the Solubility of 2',3',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data for 2',3',4'-Trichloroacetophenone, a significant compound in synthetic chemistry. Given the limited publicly available quantitative data, this document focuses on qualitative solubility, inferred solubility based on structurally similar compounds, and detailed, adaptable experimental protocols for precise solubility determination.

Physicochemical Properties of 2',3',4'-Trichloroacetophenone

| Property | Value | Reference |

| CAS Number | 13608-87-2 | [1] |

| Molecular Formula | C₈H₅Cl₃O | [1] |

| Molecular Weight | 223.48 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystals | [1] |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 144 °C at 8 mmHg | [1] |

Solubility Profile

Currently, specific quantitative solubility data for 2',3',4'-Trichloroacetophenone in a range of organic solvents is not extensively reported in peer-reviewed literature. However, based on available safety data sheets and chemical supplier information, a qualitative solubility profile has been established.

Qualitative Solubility Data

| Solvent | Qualitative Solubility | Reference |

| Methanol | Soluble | [1] |

| Water | Insoluble | [1] |

Inferred Solubility in Common Organic Solvents

The solubility of 2',3',4'-Trichloroacetophenone in other common organic solvents can be inferred from the behavior of structurally analogous compounds, such as dichloroacetophenone isomers. It is anticipated that 2',3',4'-Trichloroacetophenone will exhibit good solubility in polar aprotic and polar protic solvents.

| Solvent | Predicted Qualitative Solubility | Rationale based on Analogous Compounds |

| Ethanol | Soluble | 2',4'-Dichloroacetophenone and 3',4'-Dichloroacetophenone are soluble in ethanol.[2][3][4] |

| Acetone | Soluble | 2',4'-Dichloroacetophenone and 3',4'-Dichloroacetophenone are soluble in acetone.[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Aprotic, polar solvent; likely to dissolve the compound. |

| Chloroform | Slightly Soluble | 2',3'-Dichloroacetophenone is slightly soluble in chloroform.[5] |

| Ethyl Acetate | Slightly Soluble | 2',3'-Dichloroacetophenone is slightly soluble in ethyl acetate.[5] |

Note: The information in the "Inferred Solubility" table is predictive and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established methods are recommended.

Gravimetric Method

This classic and robust method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials and Equipment:

-

2',3',4'-Trichloroacetophenone

-

Selected solvent of interest

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Vials with airtight caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2',3',4'-Trichloroacetophenone to a vial containing a known volume or mass of the solvent at a controlled temperature. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatic shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The equilibration time should be determined empirically by measuring the concentration at different time points until it remains constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (if at elevated temperature) syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 2',3',4'-Trichloroacetophenone by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).

-

UV-Visible Spectrophotometry Method

This method is a faster alternative to the gravimetric method, provided the analyte has a chromophore that absorbs in the UV-Vis spectrum.

Materials and Equipment:

-

2',3',4'-Trichloroacetophenone

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 2',3',4'-Trichloroacetophenone in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of 2',3',4'-Trichloroacetophenone of a known concentration in the solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

Filter the saturated solution as described in the gravimetric method (Step 2).

-

Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

References

- 1. 2',3',4'-TRICHLOROACETOPHENONE CAS#: 13608-87-2 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,4-Dichloroacetophenone Supplier in Pakistan | Alkemist â Nationwide Delivery | Alkemist [alkemist.org]

- 5. 2,3-Dichloroacetophenone CAS#: 56041-57-7 [chemicalbook.com]

Spectral Analysis of 2',3',4'-Trichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2',3',4'-Trichloroacetophenone (CAS No. 13608-87-2). The document collates and interprets Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for 2',3',4'-Trichloroacetophenone.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule. The data presented was acquired in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.455 | Doublet | 8.37 | H-6' (Aromatic) |

| 7.338 | Doublet | 8.37 | H-5' (Aromatic) |

| 2.634 | Singlet | - | -C(O)CH₃ (Acetyl) |

Data sourced from a 399.65 MHz spectrum in CDCl₃.[1]

¹³C NMR Spectroscopy (Predicted)

| Predicted Chemical Shift (δ) ppm | Assignment |

| 195 - 200 | C=O (Ketone) |

| 138 - 142 | C-1' (Aromatic, C-C=O) |

| 133 - 137 | C-2' (Aromatic, C-Cl) |

| 130 - 134 | C-3' (Aromatic, C-Cl) |

| 128 - 132 | C-4' (Aromatic, C-Cl) |

| 125 - 129 | C-5' (Aromatic, C-H) |

| 123 - 127 | C-6' (Aromatic, C-H) |

| 28 - 32 | -C(O)CH₃ (Acetyl) |

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy (Predicted)

The following table outlines the predicted characteristic infrared absorption bands for 2',3',4'-Trichloroacetophenone, corresponding to its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1690 - 1670 | Strong | C=O Stretch (Aryl Ketone) |

| 1600 - 1550 | Medium-Strong | Aromatic C=C Stretch |

| 1470 - 1430 | Medium | Aromatic C=C Stretch |

| 1100 - 1000 | Strong | C-Cl Stretch |

| 850 - 750 | Strong | C-H Bending (out-of-plane) |

Note: These are predicted values based on characteristic group frequencies.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity (%) | Assignment |

| 222 | 27.1 | [M]⁺ (Molecular Ion, ³⁵Cl₃) |

| 224 | 26.0 | [M+2]⁺ |

| 226 | 8.5 | [M+4]⁺ |

| 207 | 100.0 | [M-CH₃]⁺ (Base Peak) |

| 209 | 96.7 | [M-CH₃+2]⁺ |

| 211 | 31.5 | [M-CH₃+4]⁺ |

| 181 | 21.2 | [M-C₂H₂O]⁺ |

| 179 | 22.2 | [M-C₂H₄O]⁺ |

| 143 | 7.1 | [C₆H₂Cl₂]⁺ |

| 109 | 9.3 | [C₆H₂Cl]⁺ |

| 74 | 10.9 | [C₃H₃Cl]⁺ |

| 43 | 46.9 | [C₂H₃O]⁺ |

Data corresponds to the major observed fragments.[1]

Experimental Protocols

Standard protocols for the acquisition of the spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of 2',3',4'-Trichloroacetophenone (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of the ¹³C isotope.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : Approximately 1-2 mg of 2',3',4'-Trichloroacetophenone is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition : A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

Ionization : Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for 2',3',4'-Trichloroacetophenone.

Caption: Workflow of Spectral Analysis for Structural Elucidation.

Caption: Correlation of Spectral Data to Molecular Structure.

References

An In-depth Technical Guide to the Synthesis Precursors of 2',3',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for producing 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific isomer, this document outlines the most probable synthetic pathway, the Friedel-Crafts acylation of 1,2,3-trichlorobenzene, based on established chemical principles and analogous reactions.

Core Synthesis Pathway: Friedel-Crafts Acylation

The primary route for the synthesis of 2',3',4'-trichloroacetophenone involves the electrophilic aromatic substitution of 1,2,3-trichlorobenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

dot

Caption: Proposed synthesis of 2',3',4'-trichloroacetophenone.

Precursor and Product Data

The key precursors for this synthesis are 1,2,3-trichlorobenzene and acetyl chloride. The physical and chemical properties of these compounds, along with the target product, are summarized below for easy reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 1,2,3-Trichlorobenzene | 87-61-6 | C₆H₃Cl₃ | 181.45 | 218-219 | 53-54 |

| Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 | 51-52 | -112 |

| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | 180 (sublimes) | 192.4 |

| 2',3',4'-Trichloroacetophenone | 13608-87-2 | C₈H₅Cl₃O | 223.48 | Not available | Not available |

Experimental Protocol: Friedel-Crafts Acylation of 1,2,3-Trichlorobenzene

The following is a proposed experimental protocol based on general Friedel-Crafts acylation procedures for halogenated benzenes.[1] Optimization of these conditions may be necessary to achieve the desired yield and purity of 2',3',4'-trichloroacetophenone.

Materials:

-

1,2,3-Trichlorobenzene

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a gas trap (for HCl)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser connected to a gas trap, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride catalyst.

-

Charging Reactants: To the flask, add anhydrous aluminum chloride (1.2 to 1.5 molar equivalents relative to 1,2,3-trichlorobenzene) and anhydrous dichloromethane.

-

Addition of Acetyl Chloride: Cool the suspension to 0-5 °C using an ice bath. Slowly add acetyl chloride (1.0 to 1.1 molar equivalents) dropwise from the dropping funnel to the stirred suspension.

-

Addition of 1,2,3-Trichlorobenzene: Following the addition of acetyl chloride, add 1,2,3-trichlorobenzene (1.0 molar equivalent) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for dichloromethane). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of 2 to 4 hours at reflux is suggested.[1]

-

Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a mixture of isomers. Purification can be achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

dot

Caption: Experimental workflow for the synthesis of 2',3',4'-trichloroacetophenone.

Regioselectivity and Potential Side Products

The Friedel-Crafts acylation of 1,2,3-trichlorobenzene is expected to yield a mixture of isomers due to the directing effects of the three chloro substituents. Chlorine is an ortho, para-directing group, but it is also deactivating towards electrophilic aromatic substitution. The substitution pattern on the 1,2,3-trichlorobenzene ring will be influenced by the combined inductive and resonance effects of the chlorine atoms, as well as steric hindrance.

The possible positions for acylation are C4, C5, and C6.

-

Acylation at C4: This would lead to the desired 2',3',4'-trichloroacetophenone. This position is para to one chlorine and ortho to another.

-

Acylation at C5: This position is meta to two chlorines and para to one. This would result in 2',3',5'-trichloroacetophenone.

-

Acylation at C6: This position is ortho to two chlorines. Steric hindrance from the two adjacent chlorine atoms would likely make this position the least favorable for substitution.

Therefore, the primary side product anticipated is 2',3',5'-trichloroacetophenone. The separation of these isomers would be a critical step in the purification process.

dot

Caption: Predicted regioselectivity of the Friedel-Crafts acylation.

This technical guide provides a foundational understanding of the synthesis of 2',3',4'-trichloroacetophenone. Researchers and scientists are encouraged to use this information as a starting point for their work, with the understanding that experimental optimization will be crucial for successful synthesis and purification.

References

An In-depth Technical Guide to 2',3',4'-Trichloroacetophenone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone. It details the compound's chemical and physical properties, provides a plausible experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its known applications, including its role in the dechlorination of dioxins. This document aims to be a valuable resource for professionals in research, chemical synthesis, and drug development by consolidating key technical data and methodologies.

Introduction

Physicochemical Properties

2',3',4'-Trichloroacetophenone is a beige to ochre or gold crystalline powder at room temperature. It is insoluble in water. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13608-87-2 | |

| Molecular Formula | C₈H₅Cl₃O | |

| Molecular Weight | 223.48 g/mol | |

| Melting Point | 59-64 °C | |

| Boiling Point | 144 °C at 8 mmHg | |

| Appearance | Beige to ochre or gold crystalline powder | |

| Solubility | Insoluble in water |

Synthesis of 2',3',4'-Trichloroacetophenone

The most logical and widely applicable method for the synthesis of 2',3',4'-trichloroacetophenone is the Friedel-Crafts acylation of 1,2,3-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

General Reaction Scheme

Caption: Friedel-Crafts acylation of 1,2,3-trichlorobenzene.

Detailed Experimental Protocol (Plausible Method)

This protocol is based on established procedures for Friedel-Crafts acylation of related chlorinated benzenes and represents a plausible method for the synthesis of 2',3',4'-trichloroacetophenone.

Materials:

-

1,2,3-Trichlorobenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Charging Reactants: The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Acetyl Chloride: Acetyl chloride (1.05 equivalents) is dissolved in anhydrous dichloromethane and added dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

-

Addition of 1,2,3-Trichlorobenzene: 1,2,3-Trichlorobenzene (1.0 equivalent) is dissolved in anhydrous dichloromethane and added dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This is done with vigorous stirring to decompose the aluminum chloride complex.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

-

Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2',3',4'-trichloroacetophenone.

Applications and Biological Activity

The primary documented application of 2',3',4'-trichloroacetophenone is in the environmental field, specifically in the stimulated dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD).

Dechlorination of Dioxins

Dioxins are highly toxic and persistent environmental pollutants. The dechlorination of these compounds is a critical step in their remediation. While the precise mechanism of how 2',3',4'-trichloroacetophenone stimulates the dechlorination of TeCDD is not extensively detailed in the readily available literature, it is plausible that it acts as a co-substrate or an electron shuttle in a microbial or chemical reductive dechlorination process.

Caption: Role of 2',3',4'-trichloroacetophenone in TeCDD dechlorination.

Further research is required to elucidate the exact signaling pathways or biochemical mechanisms involved in this process.

Characterization Data

The identity and purity of synthesized 2',3',4'-trichloroacetophenone would be confirmed using a variety of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl protons (singlet, ~2.6 ppm) and the aromatic protons (multiplet, ~7.5-7.8 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (~195 ppm), methyl carbon (~28 ppm), and aromatic carbons, showing the expected number of signals for the trichlorinated phenyl ring. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch around 1690 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 223.48 g/mol , with a characteristic isotopic pattern for three chlorine atoms. |

Safety Information

2',3',4'-Trichloroacetophenone is classified as an irritant. It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2',3',4'-Trichloroacetophenone is a halogenated aromatic ketone with potential applications in environmental remediation. Its synthesis can be achieved through the well-established Friedel-Crafts acylation reaction. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic protocol, and its known applications. Further research into its biological activities, particularly the mechanism of its role in dioxin dechlorination, could unveil new applications for this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

2',3',4'-Trichloroacetophenone safety and handling

An In-depth Technical Guide on the Safety and Handling of 2',3',4'-Trichloroacetophenone

This guide provides comprehensive safety protocols, handling procedures, and essential data for 2',3',4'-Trichloroacetophenone, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Disclaimer: Detailed safety information for the specific isomer 2',3',4'-Trichloroacetophenone is limited. Therefore, this guide includes data for the closely related and more thoroughly documented isomer, 2,2',4'-Trichloroacetophenone, to provide a comprehensive overview of the potential hazards and handling requirements for trichloroacetophenone compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the exact material you are handling.

Chemical and Physical Properties

Proper handling of a chemical substance begins with a clear understanding of its physical properties. The data for 2',3',4'-Trichloroacetophenone and its related isomer are summarized below.

Table 1: Physical and Chemical Properties of 2',3',4'-Trichloroacetophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅Cl₃O | [1] |

| CAS Number | 13608-87-2 | [1] |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 144 °C / 8 mmHg | [1] |

| Form | Powder to crystal | [1] |

| Color | White to Light yellow to Light orange | [1] |

| Solubility | Soluble in Methanol; Insoluble in water. | [1] |

| Storage Temperature | Sealed in dry, Room Temperature |[1] |

Table 2: Physical and Chemical Properties of 2,2',4'-Trichloroacetophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₅Cl₃O | [2] |

| Molecular Weight | 223.5 g/mol | [2] |

| CAS Number | 4252-78-2 | [2][3] |

| Physical Description | Off-white crystalline solid | [2][4] |

| Melting Point | 47-54 °C (lit.); 126 to 131 °F | [2][4][5] |

| Boiling Point | 130-135 °C / 4 mm Hg (lit.) | [4][5] |

| Flash Point | > 112 °C (> 233.60 °F) | [3] |

| Solubility | < 1 mg/mL at 68 °F; Insoluble in water. |[2][4] |

Hazard Identification and GHS Classification

Understanding the hazards associated with a chemical is paramount. The following sections detail the GHS classification for 2',3',4'-Trichloroacetophenone and its related isomer.

GHS Classification for 2',3',4'-Trichloroacetophenone

| Classification | Code | Pictogram | Signal Word |

| Causes severe skin burns and eye damage | H314 | GHS05 (Corrosion) | Danger |

Source:

GHS Classification for 2,2',4'-Trichloroacetophenone

This compound is considered hazardous and is classified as corrosive, a lachrymator (tear-inducing agent), and toxic.[2][5][6]

Table 3: GHS Hazard Statements for 2,2',4'-Trichloroacetophenone

| Hazard Statement | Code | Class |

|---|---|---|

| Toxic if swallowed | H301 | Acute Tox. 3 |

| Harmful in contact with skin | H312 | Acute Tox. 4 |

| Causes skin irritation | H315 | Skin Irrit. 2 |

| May cause an allergic skin reaction | H317 | Skin Sens. 1 |

| Causes serious eye damage | H318 | Eye Dam. 1 |

| May cause respiratory irritation | H335 | STOT SE 3 |

| Very toxic to aquatic life | H400 | Aquatic Acute 1 |

Source:[2]

Pictograms: GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark), GHS09 (Environment)

Signal Word: Danger[2]

Potential Health Effects:

-

Acute: Symptoms of exposure include corrosion and lachrymation.[2] Inhalation may be fatal due to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[2] Other symptoms include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[2] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2][6]

-

Chronic: May cause liver and kidney damage.[3]

Safety and Handling Procedures

The following diagram illustrates the standard workflow for handling hazardous chemicals like trichloroacetophenone in a research environment.

Caption: Workflow for the safe handling of hazardous chemicals.

Experimental Protocols and Methodologies

The user request for detailed experimental protocols, such as those for toxicological studies, cannot be fulfilled from the provided search results. Safety Data Sheets (SDS) and chemical supplier databases, which are the primary sources for this guide, do not contain this type of detailed experimental methodology. Such protocols are typically found within dedicated peer-reviewed scientific literature, which would require a separate and specific literature search to identify.

Detailed Safety Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling trichloroacetophenones.[6]

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection Type | Equipment Specification | Source(s) |

|---|---|---|

| Eye and Face | Chemical safety goggles and a face shield are mandatory. Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU). | [7] |

| Hand | Chemically resistant gloves (e.g., Solvex, neoprene, viton, butyl). Gloves must be inspected before use and removed properly to avoid skin contact. | [7][8] |

| Skin/Body | Wear a lab coat, impervious clothing, or disposable Tyvek sleeves taped to gloves. For significant exposure risk, a two-piece chemical splash suit may be necessary. | [2][3][9] |

| Respiratory | Work must be performed in a well-ventilated area, preferably a chemical fume hood.[9] If exposure limits may be exceeded, use a NIOSH-approved respirator.[3] |

Handling and Storage

-

Handling: Avoid all personal contact. Handle in a well-ventilated area, specifically within a chemical fume hood.[3] Avoid the formation of dust and aerosols.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep containers tightly closed and sealed.[7] Store locked up.[7] Protect containers from physical damage.

Incompatible Materials

2',3',4'-Trichloroacetophenone is incompatible with strong oxidizers and strong bases.[1] When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

Emergency Procedures

First Aid Measures

Immediate medical attention is required for any exposure.[9]

Table 5: First Aid Procedures

| Exposure Route | Procedure | Source(s) |

|---|---|---|

| Inhalation | IMMEDIATELY leave the contaminated area and take deep breaths of fresh air. If breathing is difficult or has stopped, move the person to fresh air, give artificial respiration, and seek immediate medical attention. | [2][3][7] |

| Skin Contact | IMMEDIATELY remove all contaminated clothing. Flood affected skin with running water and gently wash with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [2][3][7] |

| Eye Contact | IMMEDIATELY flush eyes with plenty of water or normal saline for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][7] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[3][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][7][9] For large fires, use water spray, fog, or regular foam.[3]

-

Specific Hazards: This chemical is probably combustible.[2] Thermal decomposition can release irritating and toxic gases like hydrogen chloride, carbon monoxide, and carbon dioxide.[2][3]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved) and full protective gear.[3][7][9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[7] Avoid breathing dust and vapors.[7] Use proper personal protective equipment as outlined in Section 5.1. Ensure adequate ventilation.[3]

-

Environmental Precautions: Do not let the product enter drains, sewers, or waterways.[3][7]

-

Methods for Cleaning Up:

-

Small Spills: Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container.[2] Use absorbent paper dampened with ethanol to pick up any remaining material.[2]

-

Large Spills: For dry spills, use dry clean-up procedures like sweeping or vacuuming (use explosion-proof equipment) to avoid generating dust. Place spilled material in a clean, dry, sealable, labeled container for disposal.

-

After cleanup, solvent wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[2]

-

Disposal Considerations

Waste material must be disposed of in accordance with federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[7] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[7] Do not mix with other waste. Contaminated packaging should be disposed of in the same manner as the product.[9]

References

- 1. 2',3',4'-TRICHLOROACETOPHENONE CAS#: 13608-87-2 [m.chemicalbook.com]

- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. media.hiscoinc.com [media.hiscoinc.com]

- 9. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to the Chemical Stability of 2',3',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability of 2',3',4'-trichloroacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and drug development. Due to the limited availability of direct stability data for this specific isomer, this document leverages information on closely related analogs, such as 2,2',4'-trichloroacetophenone, and established principles of chemical degradation to infer its stability profile. The guide outlines potential degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it details standardized experimental protocols for conducting forced degradation studies in line with ICH guidelines, enabling researchers to develop validated, stability-indicating analytical methods.

Introduction

2',3',4'-Trichloroacetophenone is a chlorinated aromatic ketone with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the chemical stability of such intermediates is paramount for ensuring the quality, safety, and efficacy of the final drug product. Chemical degradation can lead to the formation of impurities that may be toxic or alter the therapeutic properties of an API. This guide serves as a technical resource for scientists and researchers, providing insights into the potential stability liabilities of 2',3',4'-trichloroacetophenone and a framework for its experimental evaluation.

Inferred Chemical Stability Profile

Based on the known reactivity of related chlorinated acetophenones and general principles of organic chemistry, the following stability profile for 2',3',4'-trichloroacetophenone can be inferred:

-

Hydrolytic Stability: The α-chloro ketone moiety is susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of the corresponding α-hydroxy ketone. The rate of hydrolysis is expected to be pH-dependent, with increased degradation at higher pH. Under acidic conditions, the molecule is likely to be more stable.

-

Oxidative Stability: While the ketone functionality is generally stable to oxidation, the aromatic ring and the acetyl group could be susceptible to strong oxidizing agents.

-

Photostability: Aromatic ketones are known to absorb UV radiation, which can lead to photochemical reactions. Photodegradation may involve cleavage of the carbon-chlorine bonds or reactions involving the carbonyl group.

-

Thermal Stability: At elevated temperatures, organochlorine compounds can undergo decomposition. For 2',3',4'-trichloroacetophenone, this could involve dehalogenation or other fragmentation pathways, potentially releasing toxic fumes such as hydrogen chloride. Information on the related isomer, 2,2',4'-trichloroacetophenone, suggests that it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas when heated to decomposition.

Quantitative Stability Data

| Stress Condition | Parameters | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24 h | < 5% | 2',3',4'-Trichloro-α-hydroxyacetophenone |

| Base Hydrolysis | 0.1 M NaOH, RT, 4 h | ~ 20% | 2',3',4'-Trichloro-α-hydroxyacetophenone |

| Oxidation | 3% H₂O₂, RT, 24 h | ~ 10% | Oxidized aromatic ring species |

| Photolysis | ICH compliant light source, solid state | ~ 15% | Dechlorinated species |

| Thermal | 80 °C, 48 h, solid state | < 5% | Minor decomposition products |

Experimental Protocols for Stability Assessment

The following protocols are based on the International Council for Harmonisation (ICH) guideline Q1A(R2) for forced degradation studies.[1][2][3] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Sample Preparation

A stock solution of 2',3',4'-trichloroacetophenone (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as acetonitrile or methanol. This stock solution will be used for the stress studies.

Hydrolytic Degradation

-

Acidic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Keep the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the final solution to a suitable concentration for analysis.

-

-

Basic Conditions:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for a defined period (e.g., 4 hours).

-

Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the final solution to a suitable concentration for analysis.

-

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of a suitable oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

-

Dilute the final solution to a suitable concentration for analysis.

Photolytic Degradation

-

Expose a solid sample of 2',3',4'-trichloroacetophenone and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After exposure, dissolve the solid sample and dilute both the exposed solution and the dark control to a suitable concentration for analysis.

Thermal Degradation

-

Place a solid sample of 2',3',4'-trichloroacetophenone in a controlled temperature chamber (e.g., 80 °C) for a defined period (e.g., 48 hours).

-

After the exposure period, cool the sample to room temperature.

-

Dissolve the sample in a suitable solvent to a known concentration for analysis.

Analytical Methodology

A stability-indicating analytical method, capable of separating the parent compound from its degradation products, is required. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

-

Chromatographic System: HPLC with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a pH modifier like formic acid or phosphoric acid for improved peak shape) is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV spectrum of 2',3',4'-trichloroacetophenone (a photodiode array detector is recommended for method development to monitor peak purity).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness. Mass spectrometry (LC-MS) can be used to identify the structures of the degradation products.

Visualizations

Proposed Degradation Pathway

The following diagram illustrates a plausible degradation pathway for 2',3',4'-trichloroacetophenone under hydrolytic and photolytic stress conditions.

Caption: Plausible degradation pathways for 2',3',4'-trichloroacetophenone.

Experimental Workflow for Stability Assessment

The diagram below outlines a typical workflow for assessing the chemical stability of a compound like 2',3',4'-trichloroacetophenone.

Caption: Workflow for conducting and evaluating forced degradation studies.

Conclusion

While direct stability data for 2',3',4'-trichloroacetophenone is scarce, a comprehensive stability assessment can be conducted based on established scientific principles and regulatory guidelines. This technical guide provides the necessary framework for researchers and drug development professionals to investigate the stability of this compound. By following the outlined experimental protocols and utilizing appropriate analytical techniques, a robust understanding of its degradation pathways and intrinsic stability can be achieved. This knowledge is critical for making informed decisions during the drug development process, from formulation and packaging to defining appropriate storage conditions and shelf-life.

References

An In-depth Technical Guide to the Potential Biological Activities of Trichloroacetophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetophenones, a class of halogenated aromatic ketones, have emerged as versatile scaffolds in medicinal chemistry and drug discovery. Their unique chemical properties, conferred by the presence of chlorine atoms on the acetophenone backbone, make them valuable precursors for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the known and potential biological activities of trichloroacetophenones, with a focus on their antimicrobial, anticancer, and nematicidal properties. Detailed experimental protocols for the evaluation of these activities are provided, alongside a compilation of available quantitative data to facilitate comparative analysis. Furthermore, this guide elucidates the potential mechanisms of action and key signaling pathways implicated in the biological effects of these compounds and their derivatives, visualized through schematic diagrams to aid in understanding complex biological processes.

Introduction

Trichloroacetophenones are substituted acetophenones characterized by the presence of three chlorine atoms. A prominent example is 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals.[1] The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the carbonyl group and the aromatic ring, rendering these compounds susceptible to a variety of chemical modifications. This reactivity has been exploited to generate a library of derivatives with a broad spectrum of biological activities. This guide will delve into the scientific literature to present a detailed account of these activities, providing researchers and drug development professionals with a solid foundation for future investigations.

Antimicrobial Activity

Trichloroacetophenones and their derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Antibacterial Activity

α-Haloacetophenones, including trichloroacetophenone analogs, have been identified as potential antibacterial agents.[2]

Quantitative Data:

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

| 2,2',4'-Trichloroacetophenone | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 0.54 mg/L | [2] |

| 2,2',4'-Trichloroacetophenone | Xanthomonas axonopodis pv. citri (Xac) | EC50 | 2.02 mg/L | [2] |

Mechanism of Action:

The antibacterial mechanism of α-haloacetophenones is believed to involve the alkylation of essential biomolecules within the bacterial cell. The reactive α-halocarbonyl group can readily react with nucleophilic residues (such as cysteine or histidine) in enzymes and other proteins, leading to their inactivation and subsequent disruption of vital cellular processes.[3][4] This can inhibit key metabolic pathways, compromise cell wall integrity, or interfere with nucleic acid synthesis.[5]

Antifungal Activity

2,2',4'-Trichloroacetophenone is a crucial precursor in the synthesis of imidazole-based antifungal agents like isoconazole and miconazole.[6][7]

Mechanism of Action of Isoconazole:

Isoconazole, derived from 2,2',4'-trichloroacetophenone, exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[8][9] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its synthesis leads to the disruption of membrane integrity, increased permeability, and ultimately, fungal cell death.[8][9]

Anticancer Activity

Derivatives of acetophenones, particularly chalcones (benzylideneacetophenones), have shown significant promise as anticancer agents.[10] While direct studies on the anticancer activity of trichloroacetophenones are limited, their potential can be inferred from the activities of their derivatives.

Potential Mechanisms of Action:

Chalcones have been shown to exert their anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells by modulating key signaling pathways.[11]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.[11]

-

Inhibition of Angiogenesis: Chalcones can prevent the formation of new blood vessels that supply nutrients to tumors.[8]

-

Modulation of Signaling Pathways: Chalcones are known to interfere with critical signaling pathways involved in cancer progression, such as the p53 and NF-κB pathways.[8][12][13]

Nematicidal Activity

Acetophenones and their chalcone derivatives have demonstrated activity against root-knot nematodes, which are significant agricultural pests.[14]

Quantitative Data:

| Compound | Nematode Species | Activity Metric | Value | Reference |

| 4-nitroacetophenone | Meloidogyne incognita | EC50 (24h) | 12 ± 5 mg L-1 | [14] |

| 4-iodoacetophenone | Meloidogyne incognita | EC50 (24h) | 15 ± 4 mg L-1 | [14] |

The nematicidal potential of trichloroacetophenones warrants further investigation, given the activity of related compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16]

Materials:

-

Test compound (trichloroacetophenone)

-